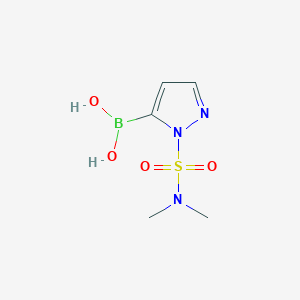

2-(Dimethylsulfamoyl)pyrazole-3-boronic acid

Description

Properties

IUPAC Name |

[2-(dimethylsulfamoyl)pyrazol-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BN3O4S/c1-8(2)14(12,13)9-5(6(10)11)3-4-7-9/h3-4,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCGKMPCSGUOBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1S(=O)(=O)N(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylsulfamoyl)pyrazole-3-boronic acid typically involves the reaction of pyrazole derivatives with boronic acid reagents. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using palladium catalysts and specific ligands to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylsulfamoyl)pyrazole-3-boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to boranes.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenated reagents and catalysts like palladium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boranes .

Scientific Research Applications

Anticancer Activity

Boronic acids, including 2-(Dimethylsulfamoyl)pyrazole-3-boronic acid, have shown significant potential in cancer treatment. The mechanism of action often involves the inhibition of proteasomal activity, which is crucial for the survival of cancer cells. For instance, compounds containing boron have been linked to the induction of apoptosis in various cancer cell lines through caspase activation pathways .

Case Study:

In a study published by MDPI, derivatives of boronic acids demonstrated cytotoxic effects against multiple cancer types, highlighting their potential as anticancer agents .

Antibacterial Properties

Recent research indicates that boronic acids can also serve as effective antibacterial agents. The structural modification of existing antibiotics with boronic acid moieties has been shown to enhance their efficacy against resistant strains of bacteria. This compound's ability to inhibit bacterial growth may be attributed to its interference with bacterial enzymatic pathways essential for cell wall synthesis .

Case Study:

A study focusing on the synthesis of novel pyrazole derivatives reported promising antibacterial activity against various strains of bacteria, suggesting that this compound could be a candidate for further development .

Antiviral Activity

Boronic acids have also been investigated for their antiviral properties. They can interfere with viral replication processes by targeting viral enzymes or host cellular pathways that viruses exploit. The potential application of this compound in antiviral therapies is an area ripe for exploration .

Case Study:

Research has indicated that certain boronic acid derivatives exhibit activity against viral infections by inhibiting key viral enzymes, thus preventing the spread of the virus within host cells .

Building Blocks in Organic Synthesis

The unique chemical properties of this compound make it a valuable building block in organic synthesis. Its ability to participate in cross-coupling reactions, such as Suzuki reactions, allows for the formation of complex organic molecules with high precision and efficiency .

| Reaction Type | Conditions | Yield |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ catalyst; ethanol/water; 100°C | Up to 85% |

| Borylation | n-butyllithium; THF; -78°C | 48% |

This table summarizes typical reaction conditions and yields associated with the use of this compound in synthetic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of boronic acids. In the case of this compound:

- Boron Group Contribution: The presence of the boron atom is essential for biological activity, enhancing binding affinity to target proteins.

- Pyrazole Substituents: Variations on the pyrazole ring significantly influence potency and selectivity towards specific biological targets.

| Modification | Biological Impact |

|---|---|

| Dioxaborolane presence | Essential for activity |

| Pyrazole substitution | Alters potency and selectivity |

Mechanism of Action

The mechanism of action of 2-(Dimethylsulfamoyl)pyrazole-3-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful for enzyme inhibition and other biological applications. The pyrazole ring and dimethylsulfamoyl group contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Phenylboronic acid: Another boronic acid derivative used in similar reactions.

3-Pyridylboronic acid: A boronic acid with a pyridine ring, used in organic synthesis.

4-Methoxyphenylboronic acid: A boronic acid with a methoxy group, used in Suzuki–Miyaura coupling reactions.

Uniqueness

2-(Dimethylsulfamoyl)pyrazole-3-boronic acid is unique due to its combination of a pyrazole ring and a dimethylsulfamoyl group, which provides distinct reactivity and stability compared to other boronic acids. This makes it particularly useful in specific synthetic and research applications .

Biological Activity

2-(Dimethylsulfamoyl)pyrazole-3-boronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant studies.

Chemical Structure and Properties

This compound features a boronic acid moiety attached to a pyrazole ring, with a dimethylsulfamoyl group that enhances its reactivity and biological profile. The molecular formula is , and it has a molecular weight of approximately 189.1 g/mol.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of boronic acids, including derivatives like this compound. Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell proliferation. For instance, similar compounds have shown IC50 values in the low nanomolar range against various cancer cell lines, suggesting significant potency as proteasome inhibitors .

| Compound | IC50 (nM) | Target |

|---|---|---|

| This compound | TBD | Proteasome |

| Bortezomib | 7.05 | Proteasome |

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic potential. In vitro assays demonstrated its ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. For example, related pyrazole compounds have shown IC50 values of approximately 75.62 µM for α-glucosidase inhibition, indicating that this compound may exhibit similar activity .

| Enzyme | IC50 (µM) | Comparison |

|---|---|---|

| α-Glucosidase | 75.62 ± 0.56 | Acarbose: 72.58 ± 0.68 |

| α-Amylase | TBD | Acarbose: 115.6 ± 0.574 |

Antioxidant Activity

The antioxidant properties of boronic acids are also noteworthy. The radical scavenging ability of related compounds has been assessed using DPPH and ABTS assays, which measure the capacity to neutralize free radicals. This suggests that this compound may possess significant antioxidant activity, contributing to its therapeutic potential .

The mechanism by which boronic acids exert their biological effects often involves their interaction with specific enzymes or proteins through reversible covalent bonding. For example, the boron atom can form a covalent bond with serine residues in the active sites of proteasomes or other target proteins, leading to inhibition of their function .

Case Studies

Several case studies have documented the use of boronic acid derivatives in clinical settings:

- Cancer Treatment : A study explored the efficacy of boronic acid-based proteasome inhibitors in treating multiple myeloma, showing significant tumor regression in preclinical models.

- Diabetes Management : Another investigation focused on the use of pyrazole-derived compounds in managing blood glucose levels in diabetic mice, demonstrating improved glycemic control compared to standard treatments.

Q & A

Q. What are the recommended synthetic routes for 2-(Dimethylsulfamoyl)pyrazole-3-boronic acid, and what critical parameters influence yield?

- Methodological Answer : The synthesis of pyrazole-boronic acid derivatives typically employs Suzuki-Miyaura coupling or boronic ester intermediates. For example, 1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid is synthesized via boron esterification under inert conditions . Critical parameters include:

- Temperature : Controlled heating (e.g., 60–80°C) to avoid decomposition.

- Protecting Groups : Use of trityl or pinacol groups to stabilize the boronic acid moiety.

- Catalyst Systems : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient cross-coupling.

Refer to general protocols for boronic acid synthesis in Boronic Acids: Preparation and Applications in Organic Synthesis .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- LCMS : Monitor molecular ion peaks (e.g., m/z 598 [M+H]+ for related compounds) .

- HPLC : Use reverse-phase C18 columns with TFA-modified mobile phases; retention time ~1.63 minutes under QC-SMD-TFA05 conditions .

- NMR : Confirm substituent positions (e.g., dimethylsulfamoyl proton shifts at δ 2.8–3.2 ppm).

- Elemental Analysis : Verify boron content (theoretical ~3.5% for C₆H₁₂BN₃O₂S).

Q. What are the solubility and storage recommendations for this compound?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (DMSO, methanol) but insoluble in water due to the hydrophobic dimethylsulfamoyl group .

- Storage : Store at –20°C under nitrogen to prevent boronic acid dimerization or oxidation. Use amber vials to avoid light degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during Suzuki-Miyaura couplings with this compound?

- Methodological Answer : Contradictions often arise from steric hindrance (due to the dimethylsulfamoyl group) or catalyst poisoning. Strategies include:

- Ligand Screening : Test bulky ligands (XPhos, SPhos) to enhance catalytic activity .

- Solvent Optimization : Use toluene/DMF mixtures (4:1) to balance solubility and reaction efficiency .

- Pre-activation : Pre-mix the boronic acid with K₂CO₃ to generate the reactive boronate form.

Document reaction outcomes using kinetic studies (e.g., time-resolved LCMS) .

Q. How does the dimethylsulfamoyl group influence the compound’s electronic and steric properties in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The sulfamoyl group withdraws electron density, reducing boronic acid reactivity. Compensate with electron-rich aryl halides.

- Steric Effects : The dimethyl group creates steric bulk, slowing transmetalation. Use high-temperature conditions (80–100°C) .

Compare with analogous compounds lacking the sulfamoyl group (e.g., 3-methylpyrazole boronic acids) to isolate electronic/steric contributions .

Q. What advanced analytical techniques are recommended for identifying impurities or epimers in this compound?

- Methodological Answer :

- Chiral HPLC : Separate epimers using Chiralpak AD-H columns with heptane/ethanol gradients .

- HRMS-IM (Ion Mobility) : Resolve isobaric impurities via drift-time differentiation.

- 2D-NMR (HSQC, NOESY) : Assign stereochemistry and detect trace impurities (<0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.